molecular formula C14H13Br B2976463 3-(Bromomethyl)-2-methyl-1,1'-biphenyl CAS No. 116175-22-5

3-(Bromomethyl)-2-methyl-1,1'-biphenyl

Cat. No.: B2976463
CAS No.: 116175-22-5
M. Wt: 261.162
InChI Key: UTCWKKQFHHVEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)-2-methyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H13Br and its molecular weight is 261.162. The purity is usually 95%.
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Scientific Research Applications

Synthesis Processes

  • The synthesis of derivatives of 3-(bromomethyl)-2-methyl-1,1'-biphenyl is central to various chemical processes. For instance, a study by Zhang et al. (2019) developed a more environmentally friendly and efficient process for synthesizing 3-(chloromethyl)-2-methyl-1,1'-biphenyl, a key intermediate in producing bifenthrin, an insecticide (Zhang, Cheng, Hu, & Xu, 2019). This illustrates the compound's role in simplifying and improving the sustainability of chemical synthesis.

Molecular Interaction and Structure

  • The compound's variants have been studied for their molecular structures and interactions. Zuaretz, Golan, and Biali (1991) explored the conformational shift in decakis(bromomethyl)biphenyl due to steric interactions, which is significant in understanding molecular behavior and structure (Zuaretz, Golan, & Biali, 1991).

Catalysis and Complex Formation

  • A study by Higham et al. (2004) demonstrated the synthesis of a diphosphine derivative using 2,2'-bis(bromomethyl)-1,1'-biphenyl, highlighting its utility in forming catalysts and complex compounds (Higham, Heslop, Pringle, & Orpen, 2004).

Drug Synthesis

  • The synthesis of drug intermediates often involves derivatives of this compound. Wang, Sun, and Ru (2008) synthesized 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) biphenyl, a component in the Sartan family of drugs, using a derivative of this compound (Wang, Sun, & Ru, 2008).

Pharmaceutical and Organic Chemistry

  • The compound's derivatives find extensive application in pharmaceutical and organic chemistry for the synthesis of various compounds, as demonstrated by Ying-ming (2006) in the synthesis of methyl 4′-bromomethyl biphenyl-2-carboxylate (Ying-ming, 2006).

Optical Properties in Materials Science

  • Li, Vamvounis, and Holdcroft (2002) investigated how postfunctionalization of poly(3-hexylthiophene) with bromo, chloro, and other groups affects the optical properties, indicating the role of biphenyl derivatives in modifying material properties (Li, Vamvounis, & Holdcroft, 2002).

Mechanism of Action

    Mode of Action

    Brominated compounds can undergo various types of reactions, including substitution and elimination reactions . In a biological context, this could involve the compound reacting with a target molecule, leading to a change in that molecule’s structure and potentially its function.

    Action Environment

    Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s stability and reactivity . For example, certain conditions might enhance or inhibit the compound’s ability to react with its targets.

Properties

IUPAC Name

1-(bromomethyl)-2-methyl-3-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCWKKQFHHVEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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